Cas no 1805552-58-2 (Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate)

Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate
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- インチ: 1S/C10H7BrClNO2/c1-15-10(14)7-2-6(4-11)3-9(12)8(7)5-13/h2-3H,4H2,1H3
- InChIKey: MPLSJCRDHIKANF-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(C#N)=C(C(=O)OC)C=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- XLogP3: 2.7
- トポロジー分子極性表面積: 50.1
Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015009592-250mg |
Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate |
1805552-58-2 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
Alichem | A015009592-500mg |
Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate |
1805552-58-2 | 97% | 500mg |
839.45 USD | 2021-06-21 | |
Alichem | A015009592-1g |
Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate |
1805552-58-2 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
Methyl 5-bromomethyl-3-chloro-2-cyanobenzoateに関する追加情報
Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate (CAS No. 1805552-58-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate (CAS No. 1805552-58-2) is a highly functionalized aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its diverse structural features and synthetic utility. This compound, characterized by the presence of both bromo and chloro substituents along with a cyano group, serves as a crucial intermediate in the synthesis of various biologically active molecules.
The structural motif of Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate makes it an attractive building block for medicinal chemists. The bromomethyl group, in particular, provides a reactive handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are widely employed in the construction of complex molecular architectures, enabling the synthesis of heterocyclic compounds and other pharmacophores essential for drug development.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. The versatility of Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate has made it a valuable asset in these endeavors. For instance, studies have demonstrated its utility in the synthesis of small-molecule inhibitors that interact with specific protein targets involved in disease pathways.
One notable application of this compound is in the synthesis of kinase inhibitors, which are critical in cancer therapy. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By leveraging the reactivity of the bromomethyl group, researchers have been able to construct highly specific kinase inhibitors that exhibit potent activity against target enzymes. These inhibitors have shown promise in preclinical studies and are being evaluated for their potential as therapeutic agents.
The cyano group present in Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate also contributes to its synthetic value. The cyano moiety can be further transformed into other functional groups such as carboxylic acids or amides through reduction or hydrolysis, respectively. This flexibility allows for the introduction of diverse chemical scaffolds into drug candidates, enhancing their pharmacological properties.
Furthermore, the chloro substituent provides another site for modification via nucleophilic aromatic substitution reactions. This reaction allows for the introduction of various nucleophiles, including amines and alcohols, expanding the range of possible derivatives. Such modifications are often crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
The importance of intermediates like Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate is further underscored by their role in streamlining synthetic routes. Efficient synthetic methodologies are essential for reducing costs and improving yields, which are critical factors in pharmaceutical development. The ability to perform multiple functionalizations on this single intermediate significantly simplifies synthetic strategies, making it an indispensable tool for medicinal chemists.
Recent advances in computational chemistry have also enhanced the utility of Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate. Molecular modeling techniques allow researchers to predict the reactivity and stability of different intermediates and derivatives with high accuracy. This predictive capability has enabled the rational design of synthetic routes that maximize efficiency and minimize unwanted side reactions.
In conclusion, Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate (CAS No. 1805552-58-2) is a multifunctional compound that plays a pivotal role in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable intermediate for constructing biologically active molecules. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, the demand for such versatile intermediates is expected to grow further.
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